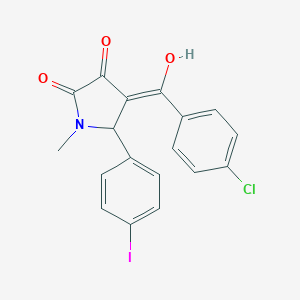
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.
Mécanisme D'action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes involved in cancer and inflammation pathways. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one may have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound has potential as a fluorescent probe for imaging applications. However, the synthesis of this compound is challenging, and it may be difficult to obtain in large quantities for use in experiments.
Orientations Futures
There are several future directions for research on 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate the mechanism of action of this compound and its potential as a drug candidate for the treatment of cancer and inflammation. Additionally, further research is needed to explore the potential use of this compound as a fluorescent probe for imaging applications. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzoyl chloride with 4-iodoaniline to form 4-(4-chlorobenzoyl)-4-iodoaniline. This intermediate is then reacted with methyl acetoacetate to give the final product. The synthesis of this compound is challenging due to the presence of both electron-withdrawing and electron-donating groups on the phenyl rings.
Applications De Recherche Scientifique
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
Nom du produit |
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C18H13ClINO3 |
Poids moléculaire |
453.7 g/mol |
Nom IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-iodophenyl)-1-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H13ClINO3/c1-21-15(10-4-8-13(20)9-5-10)14(17(23)18(21)24)16(22)11-2-6-12(19)7-3-11/h2-9,15,22H,1H3/b16-14- |
Clé InChI |
FGPKJODMKFTPLK-PEZBUJJGSA-N |
SMILES isomérique |
CN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)I |
SMILES |
CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)I |
SMILES canonique |
CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)
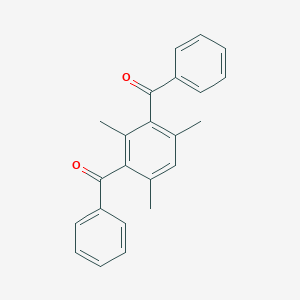


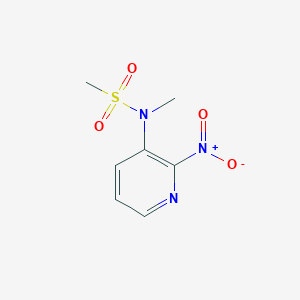

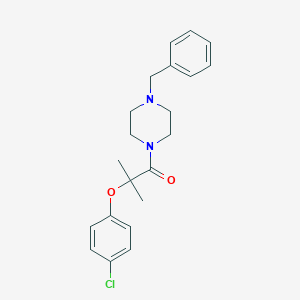
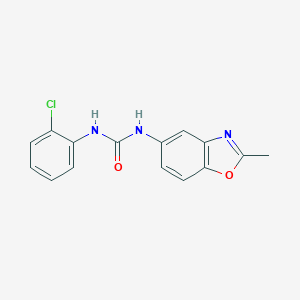


![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
